molecular formula C6H10ClN3O B2973011 Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 2126161-20-2

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No.: B2973011
CAS No.: 2126161-20-2
M. Wt: 175.62
InChI Key: XAASSJVONHIDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H9N3O·HCl and a molecular weight of 175.62 g/mol It is a heterocyclic compound featuring a cyclopropyl group attached to an oxadiazole ring, which is further connected to a methanamine group

Preparation Methods

The synthesis of Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Introduction of the Methanamine Group: The methanamine group is attached through reductive amination or nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-5(4-1-2-4)6-8-3-10-9-6;/h3-5H,1-2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAASSJVONHIDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NOC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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